7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1159982-97-4
VCID: VC3275362
InChI: InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H
SMILES: C1=C(N2C(=C(C=N2)C#N)N=C1)Cl
Molecular Formula: C7H3ClN4
Molecular Weight: 178.58 g/mol

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile

CAS No.: 1159982-97-4

Cat. No.: VC3275362

Molecular Formula: C7H3ClN4

Molecular Weight: 178.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile - 1159982-97-4

Specification

CAS No. 1159982-97-4
Molecular Formula C7H3ClN4
Molecular Weight 178.58 g/mol
IUPAC Name 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H
Standard InChI Key XXUKSBBIJKPEOT-UHFFFAOYSA-N
SMILES C1=C(N2C(=C(C=N2)C#N)N=C1)Cl
Canonical SMILES C1=C(N2C(=C(C=N2)C#N)N=C1)Cl

Introduction

Structural Information

Chemical Identity and Properties

7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by a pyrazolo ring fused with a pyrimidine ring system. The molecular formula of this compound is C₇H₃ClN₄, with a molecular weight of 178.58 g/mol . The compound features a chlorine substituent at position 7 and a carbonitrile (C≡N) group at position 3 of the ring system.

Structural Representation

The compound can be represented by various notations that help identify its chemical structure:

  • SMILES Notation: C1=C(N2C(=C(C=N2)C#N)N=C1)Cl

  • InChI: InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H

  • InChIKey: XXUKSBBIJKPEOT-UHFFFAOYSA-N

Spectroscopic Properties

Table 1: Predicted Mass Spectrometry Data for 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Adductm/zPredicted CCS (Ų)
[M+H]⁺179.01190133.7
[M+Na]⁺200.99384148.5
[M+NH₄]⁺196.03844139.0
[M+K]⁺216.96778139.9
[M-H]⁻176.99734127.6
[M+Na-2H]⁻198.97929138.7
[M]⁺178.00407133.6
[M]⁻178.00517133.6

These predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) provide valuable data for analytical identification of the compound using mass spectrometry techniques .

Structural Analogs and Comparisons

Related Compounds

Several structural analogs of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile exist, each with subtle structural differences that may affect their chemical and biological properties:

  • 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile: This isomer has the carbonitrile group at position 2 rather than position 3 .

  • 7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile: This related compound contains a pyridine ring instead of a pyrimidine ring, resulting in different electronic properties and potential biological activities.

  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: This derivative features an amino group at position 7 instead of chlorine, along with a methyl substituent at position 5 .

  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another related compound with a hydrazinyl group at position 7 and a methyl group at position 5 .

Comparative Analysis

The presence of the chlorine atom at position 7 in 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile likely affects its lipophilicity, membrane permeability, and binding affinity to potential biological targets. The carbonitrile group at position 3 serves as a potential hydrogen bond acceptor and can influence the compound's electronic properties and reactivity.

Synthetic Methodologies

Synthesis of Related Compounds

The synthesis of related compounds like 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been achieved through multi-step processes. For example, one synthetic route involves:

  • Preparation of a hydrazinyl-substituted precursor

  • Conversion of the hydrazinyl group to an azido group using sodium azide

  • Reduction of the azido group to an amino group using sodium dithionite

These synthetic approaches may be adaptable for the preparation of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate modifications to introduce the chlorine substituent.

Research Applications

Pharmaceutical Development

The pharmaceutical potential of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and related compounds has been an area of active research. These compounds are often explored as:

  • Building blocks for more complex medicinal compounds

  • Lead compounds in drug discovery programs

  • Intermediates in the synthesis of bioactive molecules

Antimicrobial Research

Related pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for antimicrobial activity. For instance, a research article discusses the synthesis and antimicrobial evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in this therapeutic area .

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are useful for assessing the purity of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. For instance, a TLC system using dichloromethane/methanol (9:1) has been employed for monitoring reactions involving related pyrazolo[1,5-a]pyrimidine derivatives .

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